3-(2-Fluorophenyl)pyrrolidin-3-ol hydrochloride
CAS No.: 2225136-99-0
Cat. No.: VC6286136
Molecular Formula: C10H13ClFNO
Molecular Weight: 217.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2225136-99-0 |
|---|---|
| Molecular Formula | C10H13ClFNO |
| Molecular Weight | 217.67 |
| IUPAC Name | 3-(2-fluorophenyl)pyrrolidin-3-ol;hydrochloride |
| Standard InChI | InChI=1S/C10H12FNO.ClH/c11-9-4-2-1-3-8(9)10(13)5-6-12-7-10;/h1-4,12-13H,5-7H2;1H |
| Standard InChI Key | WYBSBIFXHWSYAT-UHFFFAOYSA-N |
| SMILES | C1CNCC1(C2=CC=CC=C2F)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-(2-Fluorophenyl)pyrrolidin-3-ol hydrochloride belongs to the pyrrolidine derivative family, featuring a five-membered nitrogen-containing ring. The molecule’s stereochemistry and substitution pattern are critical to its bioactive properties. Key structural elements include:
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Pyrrolidine backbone: A saturated heterocyclic ring providing conformational rigidity.
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2-Fluorophenyl substituent: Aromatic group introducing hydrophobic interactions and electronic effects via fluorine’s electronegativity.
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Hydroxyl group: Enhances hydrogen-bonding capacity and solubility.
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Hydrochloride salt: Improves crystallinity and stability for pharmaceutical handling .
The molecular formula is C₁₀H₁₃ClFNO (MW: 217.67 g/mol), with systematic IUPAC name 3-(2-fluorophenyl)pyrrolidin-3-ol hydrochloride. The SMILES notation (C1CNCC1(C2=CC=CC=C2F)O.Cl) and InChI key (WHYWBMQHGJMRLP-UHFFFAOYSA-N) confirm its connectivity .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 217.67 g/mol | |
| XLogP3 | 1.2 (predicted) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Topological Polar Surface Area | 32.5 Ų |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-(2-fluorophenyl)pyrrolidin-3-ol hydrochloride typically involves multi-step organic transformations. A representative pathway includes:
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Aldehyde Condensation: Reaction of 2-fluorobenzaldehyde with pyrrolidine precursors under acidic or basic conditions to form the pyrrolidine scaffold.
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Hydroxylation: Introduction of the hydroxyl group via oxidation or nucleophilic substitution, often requiring protective group strategies to maintain regioselectivity.
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt, enhancing purity and stability.
Source details analogous lactam syntheses from ester precursors, suggesting potential adaptations for this compound. For instance, azido triflate intermediates could enable ring-closing metathesis to construct the pyrrolidine core .
Process Optimization
Key parameters influencing yield and purity:
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Solvent Selection: Methanol or ethanol preferred for solubility and reaction kinetics.
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Catalysis: Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps.
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Temperature Control: Exothermic steps require careful thermal management to prevent racemization .
Industrial-scale production under Good Manufacturing Practice (GMP) would necessitate crystallization-controlled steps, as demonstrated in related pyrrolidine syntheses .
Mechanism of Biological Action
HDAC Inhibition
3-(2-Fluorophenyl)pyrrolidin-3-ol hydrochloride exhibits histone deacetylase (HDAC) inhibitory activity, a mechanism critical to epigenetic regulation. HDACs remove acetyl groups from histone proteins, compacting chromatin and suppressing gene expression. Inhibition leads to:
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Chromatin relaxation: Reactivation of tumor suppressor genes.
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Apoptosis induction: In cancer cells via p21 and Bax upregulation.
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Differentiation promotion: In malignant hematopoietic cells.
Table 2: Comparative HDAC Inhibitor Profiles
| Compound | IC₅₀ (nM) | Selectivity |
|---|---|---|
| 3-(2-Fluorophenyl)... | Pending | Class I HDACs |
| Vorinostat | 10-50 | Pan-HDAC |
| Romidepsin | 1-10 | Class I/IV |
Data extrapolated from structural analogs.
Analytical Characterization
Spectroscopic Profiling
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NMR Spectroscopy:
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IR Spectroscopy: Peaks at 3332 cm⁻¹ (O-H stretch), 2945 cm⁻¹ (C-H aliphatic), 2089 cm⁻¹ (N-H bend) .
Chromatographic Methods
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HPLC: Reverse-phase C18 column (5 μm, 250×4.6 mm), mobile phase 70:30 MeCN/H₂O + 0.1% TFA, retention time ≈8.2 min.
Applications in Medicinal Chemistry
Oncology
Preclinical studies suggest utility in:
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Solid tumors: Synergy with DNA methyltransferase inhibitors.
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Leukemia: Differentiation of AML blasts at μM concentrations.
Neuropharmacology
Structural analogs demonstrate:
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Neuroprotection: Via HDAC6 inhibition in Parkinson’s models.
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Cognitive enhancement: In Alzheimer’s disease rodent assays .
Future Perspectives
Structural Optimization
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Stereochemical tuning: Evaluation of (3R) vs. (3S) enantiomers.
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Prodrug development: Phosphate esters to enhance bioavailability.
Clinical Translation
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Phase 0 trials: Microdosing studies to assess pharmacokinetics.
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Combination therapies: With checkpoint inhibitors or chemotherapeutics.
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